molecular formula C14H8N2O4 B1198356 Phenazine-1,6-dicarboxylic acid CAS No. 23462-25-1

Phenazine-1,6-dicarboxylic acid

Cat. No.: B1198356
CAS No.: 23462-25-1
M. Wt: 268.22 g/mol
InChI Key: MJALVONLCNWZHK-UHFFFAOYSA-N
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Description

Phenazine-1,6-dicarboxylic acid is a heterocyclic nitrogen-containing aromatic compound. It is a member of the phenazine family, which consists of over 180 naturally derived compounds. These compounds are primarily produced by bacteria such as Pseudomonas and Streptomyces. This compound is known for its versatile biological activities, including antibacterial, antifungal, antimalarial, antiparasitic, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenazine-1,6-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene with suitable reagents. Another method includes the condensation of 1,2-diaminobenzenes with 2-carbon units, followed by cyclization. The Wohl–Aue method and Beirut method are also employed for the synthesis of phenazines .

Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered bacterial strains. For instance, Pseudomonas chlororaphis HT66 has been genetically modified to enhance the production of this compound. The production process includes fermentation under controlled conditions, followed by extraction and purification .

Chemical Reactions Analysis

Types of Reactions: Phenazine-1,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include tetrahydrophenazine-1,6-carboxylic acid and various substituted phenazine derivatives .

Scientific Research Applications

Phenazine-1,6-dicarboxylic acid has numerous applications in scientific research:

Mechanism of Action

Phenazine-1,6-dicarboxylic acid can be compared with other phenazine derivatives such as phenazine-1-carboxylic acid and pyocyanin. While phenazine-1-carboxylic acid is known for its simpler structure and is primarily produced by Pseudomonas species, this compound is more complex and is produced by both Pseudomonas and Streptomyces species. Pyocyanin, another phenazine derivative, is notable for its blue-green pigment and is primarily associated with Pseudomonas aeruginosa .

Comparison with Similar Compounds

Phenazine-1,6-dicarboxylic acid stands out due to its unique combination of biological activities and its potential for industrial applications.

Biological Activity

Phenazine-1,6-dicarboxylic acid (PDC) is a biologically active compound belonging to the phenazine family, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of PDC, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Biosynthesis

PDC is synthesized through various biosynthetic pathways in bacteria such as Pseudomonas and Streptomyces. The biosynthesis of PDC involves the conversion of chorismic acid into phenazine derivatives through a series of enzymatic reactions. Key enzymes involved include:

  • PhzA : Regulates the shunt pathway for PDC production.
  • PhzB, PhzD, PhzE : Involved in further modifications and conversions leading to phenazine formation.

Recent studies have elucidated the genetic regulation of PDC biosynthesis, highlighting the role of specific genes in enhancing production yields. For instance, manipulation of the phzG gene in Pseudomonas chlororaphis has been shown to increase PDC synthesis significantly .

Antimicrobial Activity

PDC exhibits potent antimicrobial properties against a wide range of pathogens. It has been particularly effective against:

  • Bacterial strains : Including Escherichia coli, Staphylococcus aureus, and plant pathogens like Fusarium graminearum.
  • Fungal strains : Demonstrating efficacy in inhibiting fungal growth and mycotoxin production.

Table 1: Antimicrobial Efficacy of PDC

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Fusarium graminearum8 µg/mL

Cytotoxic Activity

In addition to its antimicrobial properties, PDC has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that PDC induces apoptosis in cancer cells via the mitochondrial intrinsic pathway, leading to G1 cell-cycle arrest. This mechanism involves:

  • Activation of caspase-3.
  • Downregulation of anti-apoptotic proteins such as Bcl-2.

Case Study: PDC in Cancer Therapy

A notable study examined the effects of PDC on acute myeloid leukemia (AML) cells. The results indicated that treatment with PDC resulted in:

  • Reduction in cell viability : Over 50% reduction at concentrations above 20 µg/mL.
  • Induction of apoptosis : Confirmed by flow cytometry analysis showing increased Annexin V positivity .

Environmental and Agricultural Applications

PDC's antimicrobial properties have led to its exploration as a biopesticide. Its ability to suppress plant pathogens makes it a candidate for sustainable agricultural practices. Research has demonstrated that PDC can effectively reduce disease incidence in crops by inhibiting pathogenic fungi and bacteria.

Table 2: Efficacy of PDC as a Biopesticide

CropPathogenEfficacy (%)Reference
WheatFusarium graminearum75% reduction
TomatoBotrytis cinerea65% reduction

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway of phenazine-1,6-dicarboxylic acid (PDC) in bacteria, and how does it differ between Pseudomonas and Streptomyces?

  • Methodological Answer : PDC biosynthesis originates from the shikimate pathway, where chorismic acid is converted to 3-hydroxyanthranilic acid (3-HAA) via enzymes PhzE (analogous to anthranilate synthase) and PhzD. PhzF and PhzG then catalyze cyclization and decarboxylation to form PDC, a precursor for substituted phenazines . Key differences arise in bacterial lineages:

  • Pseudomonas strains with phzA produce phenazine-1-carboxylic acid (PCA) as a primary intermediate, while Streptomyces and phzA-lacking Pseudomonas strains generate PDC instead .
  • Genetic analysis (e.g., operon structure comparisons) shows that phzA absence correlates with PDC accumulation, suggesting evolutionary divergence in precursor utilization .

Q. What genetic determinants distinguish PDC-producing bacteria from PCA-producing strains?

  • Methodological Answer : The presence or absence of phzA in the phz operon is critical:

  • phzA in Pseudomonas facilitates PCA synthesis by linking two chorismate-derived units, while its absence in Streptomyces leads to PDC formation via alternative dimerization .
  • Gene deletion studies (e.g., phzG knockout in Pseudomonas chlororaphis) reveal that PDC can still form spontaneously, indicating redundancy in decarboxylation steps .
    • Experimental Validation : Use comparative genomics (e.g., BLASTp for phzA orthologues) and heterologous expression (e.g., introducing Streptomyces lphzG into Pseudomonas) to confirm pathway specificity .

Q. How can PDC be reliably detected and quantified in microbial cultures?

  • Methodological Answer :

  • LC-MS/MS : Quantify PDC using high-resolution mass spectrometry with reference standards (e.g., m/z 299.04 for PDC) and fragmentation pattern alignment .
  • HPTLC : Validate PDC presence via retention factor (Rf) comparisons (e.g., Rf 0.21 for 2-hydroxyphenazine derivatives vs. Rf 0.61 for PCA) combined with UV/fluorescence detection .
  • Artifact Prevention : Avoid methanol during extraction to exclude esterification artifacts, as demonstrated in Streptomyces sp. IFM 11204 studies .

Advanced Research Questions

Q. How can contradictory data on spontaneous PDC synthesis (e.g., PhzG-independent pathways) be reconciled?

  • Methodological Answer :

  • Gene Silencing/Deletion : Use CRISPR-Cas9 to disrupt phzG in Pseudomonas and monitor PDC yields via LC-MS. Evidence shows PDC forms even without PhzG, suggesting non-enzymatic decarboxylation or promiscuous enzyme activity .
  • Comparative Genomics : Analyze phz operon architecture in Streptomyces kebangsaanensis to identify auxiliary genes (e.g., phzB, phzF) that compensate for phzG absence .
    • Data Interpretation : Pair kinetic assays (e.g., substrate turnover rates for PhzG variants) with computational modeling (QM/MM simulations) to map decarboxylation mechanisms .

Q. What strategies optimize PDC yield in engineered bacterial strains?

  • Methodological Answer :

  • Pathway Engineering : Overexpress shikimate pathway genes (aroB, aroD, tktA) to increase chorismate flux, as shown in Pseudomonas chlororaphis .
  • Regulatory Tweaks : Modulate quorum sensing via phzR/phzI overexpression or gacA/rsmE knockout to derepress the phz operon .
  • Heterologous Systems : Introduce Streptomyces lphzG into Pseudomonas to bypass competing PCA pathways, achieving 2.5-fold PDC yield increases .

Q. What enzymatic mechanisms explain substrate promiscuity in PDC-modifying enzymes (e.g., prenyltransferases)?

  • Methodological Answer :

  • Structural Studies : Use X-ray crystallography to resolve active-site conformations of enzymes like Mpz9 (a dihydroxyphenazine oxidase) and Mpz10 (prenyltransferase). These enzymes accept both 1-hydroxyphenazine and 1,6-dihydroxyphenazine, driven by flexible substrate-binding pockets .
  • In Vitro Assays : Test enzyme activity with synthetic analogs (e.g., 1,6-dicarboxy-phenazine derivatives) to map catalytic efficiency (kcat/Km) and identify key residues via site-directed mutagenesis .

Q. How does PDC contribute to microbial competition in ecological niches?

  • Methodological Answer :

  • Antibacterial Assays : Co-culture PDC-producing Streptomyces with phytopathogens (e.g., Fusarium) and quantify growth inhibition zones. PDC derivatives like lomofungin inhibit xanthine oxidase, disrupting competitor metabolism .
  • Metabolite Tracing : Use <sup>13</sup>C-labeled chorismate to track PDC conversion into bioactive derivatives (e.g., izumiphenazines) in Streptomyces sp. IFM 11204 .

Q. What evidence supports horizontal gene transfer (HGT) of PDC biosynthetic genes?

  • Methodological Answer :

  • Phylogenomics : Compare phz operon synteny across Pseudomonas and Streptomyces. Absence of phzA in Streptomyces and conserved phzBCDEFG clusters suggest HGT followed by lineage-specific gene loss .
  • Functional Complementation : Transfer phzE-phzG from Streptomyces into E. coli to test for PDC production, confirming operon autonomy .

Properties

IUPAC Name

phenazine-1,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-13(18)7-3-1-5-9-11(7)16-10-6-2-4-8(14(19)20)12(10)15-9/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJALVONLCNWZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178014
Record name Phenazine-1,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23462-25-1
Record name 1,6-Phenazinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23462-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenazine-1,6-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023462251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenazine-1,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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